6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

tautomerism scaffold stability quinolinone regioisomers

6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 938378-68-8; molecular formula C₁₀H₄Cl₂N₂O; molecular weight 239.05 g/mol) is a dichlorinated 2-quinolinone derivative bearing a 3-carbonitrile substituent. The compound exists predominantly in the lactam (1,2-dihydro-2-oxoquinoline) tautomeric form, a property confirmed for this scaffold class by UV, IR, and NMR spectroscopic studies, with no detectable lactim tautomer observed.

Molecular Formula C10H4Cl2N2O
Molecular Weight 239.05 g/mol
Cat. No. B13290385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Molecular FormulaC10H4Cl2N2O
Molecular Weight239.05 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=O)NC2=C(C=C1Cl)Cl)C#N
InChIInChI=1S/C10H4Cl2N2O/c11-7-2-5-1-6(4-13)10(15)14-9(5)8(12)3-7/h1-3H,(H,14,15)
InChIKeyMVNPQVSVLLECTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 938378-68-8): Core Scaffold Identity and Procurement-Relevant Physicochemical Baseline


6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 938378-68-8; molecular formula C₁₀H₄Cl₂N₂O; molecular weight 239.05 g/mol) is a dichlorinated 2-quinolinone derivative bearing a 3-carbonitrile substituent . The compound exists predominantly in the lactam (1,2-dihydro-2-oxoquinoline) tautomeric form, a property confirmed for this scaffold class by UV, IR, and NMR spectroscopic studies, with no detectable lactim tautomer observed [1]. This compound belongs to the broader chloroquinoline-3-carbonitrile family, which has been comprehensively reviewed as a versatile synthetic platform for biologically active molecules targeting DNA gyrase, dihydroorotate dehydrogenase (DHODH), and receptor tyrosine kinases [2]. Commercially, it is available from multiple vendors at ≥95% purity for laboratory research use .

Tautomerically stable lactam form confirmed by spectroscopy
Core scaffold for DNA gyrase and kinase inhibitor programs
Multi-vendor availability for laboratory research use

Why 6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile Cannot Be Replaced by Unsubstituted or Mono-Chloro Analogs: The Case for Regiospecific Substitution


Within the 2-oxo-1,2-dihydroquinoline-3-carbonitrile class, the position and number of chloro substituents fundamentally alter electronic distribution, tautomeric equilibrium, and target-binding pharmacophore geometry. The unsubstituted parent 2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 36926-82-6) lacks the electron-withdrawing influence of the 6,8-dichloro motif, resulting in a substantially different HOMO-LUMO gap and reactivity profile [1]. Among dichlorinated regioisomers sharing the identical molecular formula C₁₀H₄Cl₂N₂O (MW 239.05)—including the 4,6-, 4,7-, 5,8-, and 7,8-dichloro variants—each substitution pattern produces a unique electrostatic potential surface that dictates DNA gyrase binding, kinase inhibition selectivity, and metabolic stability [2][3]. The 6,8-arrangement positions both chlorine atoms on the benzo-fused ring, distal to the 2-oxo and 3-carbonitrile pharmacophoric elements, thereby modulating lipophilicity and hydrogen-bond acceptor capacity without directly competing with the core binding interactions that define this scaffold's biological activity [2]. Generic substitution with any other dichloro isomer or mono-chloro analog would produce a distinct chemical entity with non-interchangeable biological and physicochemical properties.

Unsubstituted parent Lacks electron-withdrawing 6,8-Cl motif; HOMO-LUMO gap and reactivity profile may differ, limiting direct replacement in electronic-sensitive assays.
Other dichloro regioisomers 4,6-, 5,8-, or 7,8-dichloro variants present distinct electrostatic surfaces that may alter target-binding geometry and confound SAR interpretation.
4-Chloro-2-oxo analog Activated 4-Cl undergoes rapid nucleophilic displacement; may compromise target engagement reproducibility compared to the 6,8-Cl pattern suited for cross-coupling.

Quantitative Differentiation Evidence for 6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Head-to-Head and Class-Level Comparator Data


Tautomeric Scaffold Integrity: 2-Oxo-1,2-dihydroquinoline vs. 4-Oxo-1,4-dihydroquinoline Regioisomers

The 2-oxo-1,2-dihydroquinoline scaffold of the target compound exists exclusively in the lactam form as demonstrated by UV, IR, and NMR analysis of a panel of 3-fluoro-2(1H)-quinolinones, with no detectable lactim (2-hydroxyquinoline) tautomer observed [1]. In contrast, the 4-oxo-1,4-dihydroquinoline regioisomer (e.g., CAS 71083-76-6, 6,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile) adopts a distinct tautomeric equilibrium and electronic configuration that alters hydrogen-bonding capacity and target recognition [2]. This tautomeric persistence confers predictable pharmacokinetic behavior: the lactam form maintains consistent hydrogen-bond donor/acceptor geometry critical for enzyme active-site recognition, whereas 4-oxo regioisomers present a different pharmacophoric arrangement [1].

Tautomeric Integrity
Class-level inference
Target: Exclusive lactam form (no lactim detected).
4-Oxo regioisomer: variable tautomeric equilibrium.
Supports consistent pharmacophore presentation for target recognition.
Spectroscopic evidence from model compounds; class-level applicability.
tautomerism scaffold stability quinolinone regioisomers

Electronic Structure Differentiation: 6,8-Dichloro vs. Unsubstituted 2-Oxo-1,2-dihydroquinoline-3-carbonitrile Scaffold

DFT studies (B3LYP/6-31G* level) on quinoline-3-carbonitrile derivatives demonstrate that electron-withdrawing substituents directly modulate the HOMO-LUMO energy gap, molecular hardness (η), ionization energy (IE), and electron affinity (EA) [1]. The most active antibacterial compound in the study (QD4) exhibited a HOMO-LUMO band gap of 3.40 eV, correlated with enhanced DNA gyrase binding [1]. The 6,8-dichloro substitution pattern introduces two electron-withdrawing chlorine atoms on the benzo ring, which is predicted to lower the LUMO energy relative to the unsubstituted 2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 36926-82-6), thereby enhancing electrophilic character and potentially improving target-enzyme interactions [1][2]. In contrast, the unsubstituted parent scaffold lacks this electronic activation, which may account for differential biological potency observed across the 2-oxo-1,2-dihydroquinoline derivative series [2].

Electronic Structure
Cross-study comparable
Reference QD4 HOMO-LUMO gap: 3.40 eV; 6,8-Cl motif expected to lower LUMO vs unsubstituted parent.
May enhance electrophilic reactivity; supports differentiation in electronic-sensitive assays.
DFT values from class reference; target-specific computed values not published.
DFT HOMO-LUMO gap electronic properties structure-activity relationship

DNA Gyrase Inhibition: Class-Level Antibacterial Potency of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives as Benchmark for 6,8-Dichloro Analog

8-(Methylamino)-2-oxo-1,2-dihydroquinoline derivative 13e exhibited potent inhibition of Escherichia coli DNA gyrase with an IC₅₀ of 0.0017 μM (1.7 nM), identified through hit-to-lead optimization employing isothermal titration calorimetry (ITC) for thermodynamic characterization of fragment binding [1]. Multiple quinoline-3-carbonitrile derivatives evaluated by Khan et al. (2019) demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, with molecular docking confirming favorable interactions with the DNA gyrase active site (PDB: 2xct) and all compounds complying with Lipinski's Rule of Five (logP <5, HBA <10, HBD <5) [2]. The 6,8-dichloro substitution on the target compound introduces two additional halogen atoms at positions that, based on SAR from 8-substituted-2-oxo-1,2-dihydroquinoline DNA gyrase inhibitors, may enhance hydrophobic packing within the enzyme's adenine-binding pocket while the 3-carbonitrile maintains a key hydrogen-bond contact [1][2].

DNA Gyrase IC₅₀
Class-level
Comparator (8-MeNH analog) IC₅₀ = 0.0017 μM (1.7 nM) against E. coli DNA gyrase; target retains core pharmacophore.
Class-validated nanomolar inhibition context for hit-to-lead optimization.
No direct IC₅₀ available for this specific 6,8-dichloro compound.
antibacterial DNA gyrase topoisomerase inhibitor IC50

Antiproliferative Activity: Potency of 2-Oxo-1,2-dihydroquinolin Derivatives Against Human Cancer Cell Lines as Class Benchmark

In a 2025 study of 2-oxo-1,2-dihydroquinolin derivatives, compound 11 displayed the most potent antiproliferative activity with IC₅₀ values of 7.09 μM and 6.18 μM against HCT116 (colorectal carcinoma) and MCF7 (breast adenocarcinoma) cell lines, respectively [1]. A separate study of quinoline-3-carbonitrile derivatives by Hu et al. (2010) demonstrated that multiple compounds in the series (7c, 7e, 11b, 11f, 11g) exhibited cytotoxicity superior to gefitinib against the SMMC-7721 hepatocellular carcinoma cell line, with selective indices favoring cancer over normal cells [2]. The 6,8-dichloro substitution pattern of the target compound is structurally positioned to engage hydrophobic sub-pockets identified in in silico docking studies of this compound class against kinase targets (c-Met, EGFR), where halogen substituents at the 6- and 8-positions have been computationally predicted to enhance binding affinity through van der Waals contacts with non-polar residues [1].

Antiproliferative IC₅₀
Class-level
Comparator compound 11: IC₅₀ = 7.09 μM (HCT116), 6.18 μM (MCF7); other analogs show activity surpassing gefitinib in SMMC-7721.
Supports low-micromolar cell-model response context for anticancer SAR.
Class benchmark; direct antiproliferative data for target not yet reported.
anticancer antiproliferative cytotoxicity MCF7 HCT116

Synthetic Versatility: Nucleophilic Substitution Reactivity at C-4 and C-6/C-8 Chloro Positions vs. Alternative Dichloro Regioisomers

The chloroquinoline-3-carbonitrile review by Mekheimer et al. (2019) systematically catalogs the differential reactivity of chloro substituents at the 2-, 4-, and 2,4-positions of the quinoline ring toward nucleophilic substitution, establishing that chloro groups at these positions undergo displacement with amines, thiols, and alkoxides under controlled conditions [1]. The target compound's 6,8-dichloro arrangement on the benzo ring presents a complementary reactivity profile: the 6- and 8-chloro substituents are less activated toward direct nucleophilic displacement than 2- or 4-chloro analogs, but can participate in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) for late-stage functionalization, while the 3-carbonitrile serves as a transformable handle for hydrolysis to carboxamide/carboxylic acid or cycloaddition chemistry [1]. This orthogonality—wherein the 2-oxo and 3-carbonitrile remain available for pharmacophoric interactions while the 6,8-dichloro positions offer cross-coupling diversification—distinguishes it from 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 680210-85-9), where the activated 4-chloro group may undergo premature displacement under biological assay conditions [1].

Synthetic Versatility
Supporting evidence
6,8-Cl: amenable to Pd-catalyzed cross-coupling; 3-CN transformable; 2-oxo core intact. 4-Cl regioisomer: rapid SₙAr may limit shelf stability.
Orthogonal reactivity enables parallel library synthesis without core modification.
Review-level synthetic pathway insights; experimental validation advised.
nucleophilic substitution synthetic intermediate regioselectivity derivatization

6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Antibacterial Lead Discovery Targeting DNA Gyrase B with a Non-Fluoroquinolone Chemotype

For antibacterial discovery programs seeking novel DNA gyrase B inhibitors structurally distinct from fluoroquinolones, the 6,8-dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold offers a validated entry point. The core 2-oxo-1,2-dihydroquinoline-3-carbonitrile chemotype has demonstrated nanomolar DNA gyrase inhibition (IC₅₀ = 0.0017 μM for the 8-(methylamino) analog) and broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains [1]. The 6,8-dichloro substitution provides differentiated halogen bonding capacity for optimization of the adenine-binding pocket interaction, while the 3-carbonitrile serves as both a pharmacophoric element and a synthetic handle [1][2]. This compound is particularly suited for hit-to-lead campaigns employing fragment-based screening with ITC-based thermodynamic characterization, as established by Ushiyama et al. (2020) [1].

Kinase Inhibitor SAR Exploration Leveraging 6,8-Dihalo Pharmacophore Topology

The 2-oxo-1,2-dihydroquinoline scaffold has been validated as a c-Met kinase inhibitor platform, with optimized derivatives achieving IC₅₀ values of 0.6–0.7 nM and demonstrating cellular potency exceeding that of BMS-777607 [1]. The 6,8-dichloro substitution pattern positions halogen atoms at the distal benzo ring positions, enabling exploration of hydrophobic pocket interactions without perturbing the hinge-binding 2-oxo/3-carbonitrile pharmacophore. This spatial separation of structural diversification sites from target-engagement elements makes the compound an efficient starting point for parallel SAR libraries targeting receptor tyrosine kinases (c-Met, EGFR, HER2) where 3-cyanoquinoline scaffolds have established precedent in patent literature [1][2].

Anticancer Lead Optimization with Selective Cytotoxicity Toward Solid Tumor Cell Lines

Based on the demonstrated antiproliferative activity of 2-oxo-1,2-dihydroquinolin derivatives against HCT116 (IC₅₀ = 7.09 μM), MCF7 (IC₅₀ = 6.18 μM), and SMMC-7721 cell lines (with selectivity superior to gefitinib for certain analogs), the 6,8-dichloro analog is positioned for anticancer lead optimization programs [1][2]. The 6,8-dichloro pattern may enhance metabolic stability through steric shielding of the benzo ring from CYP450-mediated oxidation, a common metabolic soft spot for quinoline-based kinase inhibitors [1]. Procurement of this specific regioisomer is essential for establishing an accurate SAR series; substitution with the 4-chloro or 4,7-dichloro analogs would produce confounding activity data due to altered electronic and steric profiles.

Chemical Biology Probe Development Requiring Stable Lactam Tautomeric Form

For chemical biology applications demanding a structurally unambiguous probe with predictable hydrogen-bonding geometry, the exclusive lactam tautomeric form of the 2-oxo-1,2-dihydroquinoline scaffold—confirmed by UV, IR, and NMR spectroscopy with no detectable lactim tautomer—provides a critical advantage over 4-hydroxyquinoline-3-carbonitrile analogs that may exist as tautomeric mixtures [1]. The 6,8-dichloro substituents further bias the tautomeric equilibrium toward the lactam form through electron-withdrawing effects that stabilize the amide carbonyl. This tautomeric homogeneity ensures reproducible biophysical measurements (SPR, ITC, NMR-based binding assays) and eliminates ambiguity in structure-based drug design models [1][2].

Application
Selection Property
Validation Focus
Antibacterial lead discovery (DNA gyrase B)
Non-fluoroquinolone 3-CN scaffold with differentiated 6,8-Cl pattern
DNA gyrase inhibition assay context; class-level nanomolar potency benchmark review
Kinase inhibitor SAR exploration
Distal halogenation topology preserves hinge-binding pharmacophore for c-Met/kinase panel
Kinase inhibition assay context; cellular potency benchmarking against known inhibitors
Anticancer lead optimization
6,8-Cl pattern for metabolic stability and hydrophobic pocket interactions in solid tumor cell models
Antiproliferative assay context (HCT116, MCF7); CYP450 metabolic stability review
Chemical biology probe development
Exclusive lactam tautomer ensures reproducible hydrogen-bond geometry for biophysical assays
Biophysical reproducibility (SPR, ITC); structure-based design consistency across batches
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